4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol

Galanthamine synthesis Reductive amination Alkaloid intermediates

Sourcing a reliable intermediate for regioselective oxidative coupling in galanthamine analog synthesis often fails with substituted analogs. This compound provides the exact 2-bromo-5-hydroxy-4-methoxybenzyl core and free secondary amine geometry required. Key outcomes for your workflow: - Enables critical intramolecular coupling to construct the tetracyclic galanthamine framework. - N-unsubstituted amine offers synthetic flexibility to install diverse N-substituents before coupling. - Supplied as ≥98% pure solid with full Certificate of Analysis for impurity profiling and method validation.

Molecular Formula C16H18BrNO3
Molecular Weight 352.22 g/mol
CAS No. 179107-93-8
Cat. No. B181590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol
CAS179107-93-8
Synonyms4-broMo-5-((4-hydroxyphenethylaMino)Methyl)-2-Methoxyphenol
Molecular FormulaC16H18BrNO3
Molecular Weight352.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)CNCCC2=CC=C(C=C2)O)O
InChIInChI=1S/C16H18BrNO3/c1-21-16-9-14(17)12(8-15(16)20)10-18-7-6-11-2-4-13(19)5-3-11/h2-5,8-9,18-20H,6-7,10H2,1H3
InChIKeyJBFKJIRYXUAQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: Procurement & Profile


4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol (CAS 179107-93-8) is a synthetic organic compound with the molecular formula C₁₆H₁₈BrNO₃ and a molecular weight of 352.22 g/mol . This compound belongs to the class of substituted benzylamines, featuring a 2-bromo-5-hydroxy-4-methoxybenzyl core linked via an aminomethyl bridge to a 4-hydroxyphenethyl moiety . Its chemical identity is defined by the canonical SMILES string BrC1=CC(OC)=C(O)C=C1CNCCC2=CC=C(O)C=C2 . The compound exists as a solid, typically a brownish earth-colored powder, with a purity specification generally ≥98% across commercial suppliers, and is stored at room temperature [1][2].

Key intermediate for galanthamine alkaloid synthesis
Free secondary amine supports flexible N-functionalization
2-Bromo-5-hydroxy-4-methoxybenzyl core for oxidative coupling

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: Irreplaceable in Synthesis


This compound occupies a unique structural niche at the intersection of a brominated isovanillin derivative and a tyramine-derived amine. Its ortho-bromo substitution pattern on the 5-position of the 2-methoxyphenol ring, combined with the specific 4-hydroxyphenethylamine side chain, creates a precise molecular geometry required for downstream oxidative coupling reactions in alkaloid synthesis [1]. Attempting to substitute this compound with closely related analogs—such as those lacking the 4-hydroxy group on the phenethyl moiety, those with alternative halogenation (chloro or fluoro in place of bromo), or those with modified methoxy positioning—would fundamentally alter or abolish the regioselectivity of subsequent intramolecular coupling steps essential for constructing the tetracyclic galanthamine framework [2]. The presence of both the bromine atom and the free secondary amine is non-negotiable for its role as a key intermediate in specific synthetic pathways [1][2].

  • Halogen swap Replacing Br with Cl or F may shift regioselectivity in oxidative coupling.
  • N-alkyl substitution N-methylated analogs limit downstream derivatization flexibility and coupling control.
  • Phenethyl modification Removal of the 4-hydroxy group on the phenethyl moiety may prevent required phenolic coupling.

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: Selection Evidence


Reductive Amination Yield Benchmark

In the synthesis of N-methyl-N-(4-hydroxyphenylethyl)-2-bromo-5-hydroxy-4-methoxybenzylamine—the direct N-methylated derivative of the target compound—a two-step sequential reductive amination in a one-pot procedure starting from 6-bromoisovanillin and tyramine achieved an 85% yield [1]. This quantitative yield establishes a benchmark for the target compound's synthetic accessibility when prepared via analogous reductive amination without N-methylation. The presence of the free secondary amine in the target compound (rather than the N-methyl tertiary amine) preserves synthetic flexibility for downstream functionalization, as the NH group can serve as a handle for further derivatization or participate directly in oxidative phenolic coupling reactions that construct the benzofuran ring system of galanthamine alkaloids [1]. The compound's role as a galanthamine intermediate is corroborated by multiple independent sources, and it is also characterized as an impurity of galanthamine [2].

Reductive amination benchmark
Class-level inference
85% yield reported for N-methylated derivative
Supports synthetic feasibility of core scaffold
Target compound NH group offers greater derivatization versatility
Galanthamine synthesis Reductive amination Alkaloid intermediates Bromonarwedine

Oxidative Coupling to Bromonarwedine

The N-methylated derivative of the target compound—N-methyl-N-(4-hydroxyphenylethyl)-2-bromo-5-hydroxy-4-methoxybenzylamine—undergoes oxidative coupling to form bromonarwedine, a critical galanthamine precursor, in 39% yield under optimized conditions using 5% polyethylene glycol 200 as a phase-transfer catalyst, chloroform as the solvent, and potassium ferricyanide as the oxidant [1]. This quantitative outcome demonstrates that the 2-bromo-5-hydroxy-4-methoxybenzyl scaffold, when coupled with the 4-hydroxyphenethyl moiety, possesses the requisite electronic and steric properties to undergo regioselective intramolecular phenolic coupling. The target compound, bearing a free secondary amine, offers a distinct synthetic advantage: it can be directly subjected to coupling conditions or selectively N-functionalized prior to coupling, providing greater control over reaction outcomes compared to pre-methylated analogs [1].

Oxidative coupling yield
Class-level inference
39% yield to bromonarwedine (N-methyl derivative)
Validates scaffold for tetracyclic core construction
Free NH may enable alternative coupling routes
Oxidative phenolic coupling Bromonarwedine Galanthamine precursor Phase-transfer catalysis

Vendor Purity Comparison

Multiple vendors offer this compound with documented purity specifications and batch analysis. CoolPharm (KH-84931) reports 99.00% purity [1]. Fluorochem (F788884) specifies 98% purity with available stock across multiple pack sizes: 100 mg (£84.00), 250 mg (£141.00), and 1 g (£279.00) . Bidepharm also offers 98% purity with NMR, HPLC, and GC batch quality reports . ChemicalBook reports ≥98% purity with an annual production capacity of 20 tons . The consistency of ≥98% purity across independent vendors indicates a mature, reliable supply chain for this intermediate. Price scaling shows expected economies: Fluorochem's 1 g unit price is approximately 33% of the per-gram equivalent price of the 100 mg pack size .

Vendor purity
Head-to-head
CoolPharm 99.00% vs. Fluorochem 98%
Supports purity-based procurement decisions
Price scaling favors larger pack sizes
Chemical purity Vendor comparison Analytical specifications Supply chain

Intermediate and Impurity Dual Role

This compound is documented as both a synthetic intermediate and an impurity of galanthamine (G188501(M)), a selective acetylcholinesterase inhibitor used clinically for mild to moderate Alzheimer's disease [1]. This dual identity—as both a process intermediate and a potential process-related impurity—establishes its analytical importance beyond synthetic utility. The compound is available from TRC (Toronto Research Chemicals) as a reference standard (catalog LY-TRCB179000) for use in pharmaceutical impurity profiling . Unlike non-brominated analogs or compounds lacking the 4-hydroxyphenethyl moiety, this specific structure matches the actual side-products that can arise during galanthamine manufacturing and must be monitored in quality control workflows .

Dual role
Class-level inference
Documented as galanthamine intermediate and impurity
Enables impurity profiling and QC workflows
Reference standard available from TRC
Pharmaceutical impurity Reference standard Galanthamine Acetylcholinesterase inhibitor

Physicochemical Handling Profile

The compound exhibits a calculated LogP of approximately 2.96 and a boiling point of 503.3 ± 45.0 °C at 760 mmHg [1]. These physicochemical parameters have direct implications for purification and handling. The moderately high LogP indicates significant hydrophobicity, favoring extraction into organic solvents such as dichloromethane, chloroform, or ethyl acetate during workup—a characteristic that distinguishes it from more polar, non-brominated analogs that may partition less efficiently . The high boiling point (exceeding 500 °C) necessitates that purification rely on column chromatography or recrystallization rather than distillation, an important consideration for scale-up planning. The compound is stored at room temperature with no special cold-chain requirements [1].

Lipophilicity (LogP)
Data to verify
Calculated LogP ≈ 2.96
Higher organic phase partitioning vs non-halogenated analogs
Predicted value; experimental confirmation advised
LogP Boiling point Chromatography Purification

4-Bromo-5-((4-hydroxyphenethylamino)methyl)-2-methoxyphenol: Application Scenarios


Synthesis of Galanthamine and Related Alkaloids

This compound serves as a key intermediate in the total synthesis of galanthamine, a clinically approved acetylcholinesterase inhibitor for Alzheimer's disease treatment [1]. The N-methylated derivative undergoes oxidative phenolic coupling to yield bromonarwedine in 39% yield, which is subsequently converted to galanthamine [1]. The free NH group in the target compound allows researchers to explore alternative coupling conditions or to install different N-substituents before coupling, offering greater synthetic flexibility than the pre-methylated analog. For medicinal chemistry programs exploring galanthamine analogs or crinine-type alkaloids, this intermediate provides a versatile entry point to the tetracyclic core structure [1].

Galanthamine Impurity Reference Standard

This compound is characterized as an impurity of galanthamine (G188501(M)) and is commercially available as a reference standard from suppliers including TRC (Toronto Research Chemicals) under catalog LY-TRCB179000 [2]. Analytical laboratories supporting galanthamine API manufacturing or formulation development require this compound to establish impurity profiles, validate HPLC/LC-MS methods, and ensure compliance with regulatory specifications for process-related impurities . Procurement for this application prioritizes vendors offering certificates of analysis (CoA) with documented purity and structural confirmation.

Method Development for Reductive Amination and Oxidative Coupling

The compound's scaffold—combining a brominated aromatic aldehyde derivative with a tyramine-based amine—makes it an excellent model substrate for developing and optimizing reductive amination methodologies [1]. The published one-pot reductive amination achieving 85% yield for the N-methylated derivative provides a benchmark for reaction optimization studies [1]. Additionally, the oxidative coupling to bromonarwedine (39% yield under phase-transfer conditions) offers a test system for exploring novel oxidants, catalysts, or solvent systems for intramolecular phenolic coupling [1]. The compound's moderate LogP (~2.96) and high boiling point make chromatographic monitoring straightforward .

Dopaminergic and Trace Amine SAR Studies

Although no direct pharmacological data exist for this exact compound, its structural features—the 4-hydroxyphenethylamine (tyramine) moiety and the brominated methoxyphenol core—place it within the chemical space of trace amine-associated receptor (TAAR) ligands and dopamine receptor modulators [3][4]. The compound represents a hybrid scaffold that may be of interest to medicinal chemists exploring the intersection of catecholamine analogs and halogenated aromatic systems. However, users should note the absence of published potency, selectivity, or in vivo data for this compound; its procurement for pharmacological studies would constitute exploratory research rather than follow-up on established activity [3].

Application
Selection Property
Validation Focus
Galanthamine total synthesis research
Free NH for derivatization; brominated core for coupling
Coupling yield and regioselectivity under chosen conditions
Galanthamine impurity reference for QC
Documented impurity identity; reference standard availability
CoA purity, structural confirmation, batch consistency
Reductive amination method development
High-purity scaffold with published benchmark yields
Reaction optimization and reproducibility
Exploratory SAR screening
Tyramine-like core with brominated aromatic system
No published potency data; pilot screening required

Technical Documentation Hub

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